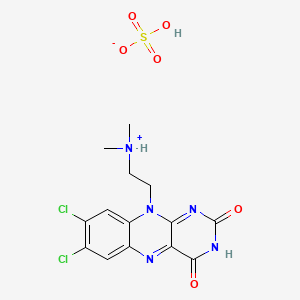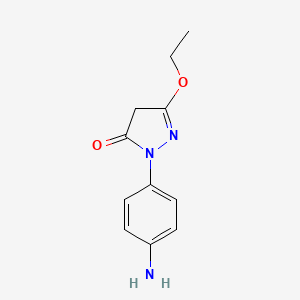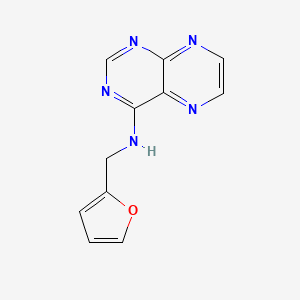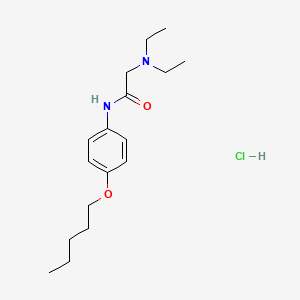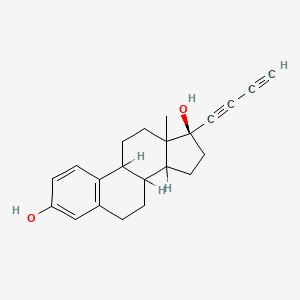
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is a synthetic compound belonging to the class of estrogens It is characterized by the presence of a butadiynyl group at the 17-alpha position and hydroxyl groups at the 3 and 17-beta positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable estrogen precursor, such as estrone or estradiol.
Introduction of Butadiynyl Group: The butadiynyl group is introduced at the 17-alpha position through a series of reactions, including halogenation and coupling reactions.
Hydroxylation: Hydroxyl groups are introduced at the 3 and 17-beta positions through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Esters and ethers.
科学的研究の応用
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other estrogen derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol involves binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the regulation of gene expression and modulation of various cellular processes. The compound’s effects are mediated through molecular pathways involving estrogen receptor signaling.
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the butadiynyl group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-alpha position.
Mestranol: Another synthetic estrogen used in contraceptives, with a methoxy group at the 3 position.
Uniqueness
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is unique due to the presence of the butadiynyl group at the 17-alpha position, which imparts distinct chemical and biological properties compared to other estrogens. This structural modification may enhance its stability, binding affinity, and specificity for estrogen receptors, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
2010-52-8 |
|---|---|
分子式 |
C22H24O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
(17S)-17-buta-1,3-diynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H24O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h1,6,8,14,18-20,23-24H,5,7,9-10,12-13H2,2H3/t18?,19?,20?,21?,22-/m0/s1 |
InChIキー |
YKHYOSGGOQYSIW-BLJKDTPWSA-N |
異性体SMILES |
CC12CCC3C(C1CC[C@]2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CCC2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
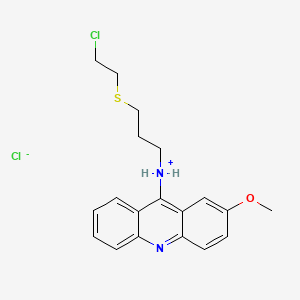
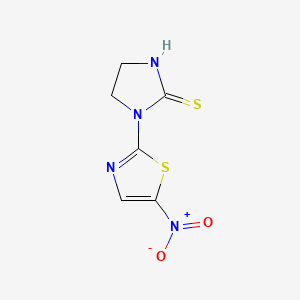
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
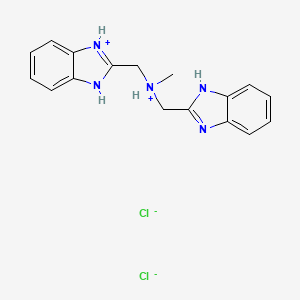
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
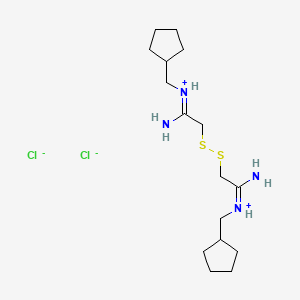
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

